molecular formula C18H17ClN2O3S B11326976 6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11326976
M. Wt: 376.9 g/mol
InChI Key: SCWDTFGBFAZEFY-UHFFFAOYSA-N
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Description

6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic organic compound with a complex structure It contains a chromene core, a thiophene ring, and a dimethylaminoethyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Major Products

Scientific Research Applications

6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its combination of a chromene core, thiophene ring, and dimethylaminoethyl side chain. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

Molecular Formula

C18H17ClN2O3S

Molecular Weight

376.9 g/mol

IUPAC Name

6-chloro-N-[2-(dimethylamino)-2-thiophen-2-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C18H17ClN2O3S/c1-21(2)13(17-4-3-7-25-17)10-20-18(23)16-9-14(22)12-8-11(19)5-6-15(12)24-16/h3-9,13H,10H2,1-2H3,(H,20,23)

InChI Key

SCWDTFGBFAZEFY-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(CNC(=O)C1=CC(=O)C2=C(O1)C=CC(=C2)Cl)C3=CC=CS3

Origin of Product

United States

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